5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester
Description
Properties
IUPAC Name |
ethyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-2-26-21(25)17-14-22-24-19(16-11-7-4-8-12-16)13-18(23-20(17)24)15-9-5-3-6-10-15/h3-14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVGNODMXRSGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alternative Route Using Dibenzoylmethane
An alternative pathway employs dibenzoylmethane (3 ) instead of chalcones. Heating 1 with 3 under microwave conditions produces 4a in 38.7% overall yield across three steps. While this route avoids chalcone synthesis, it is less efficient than the chalcone method (54.4% yield in four steps).
Reaction Conditions :
Microwave-Assisted Synthesis
Direct Amidation for Structural Analogues
Microwave irradiation significantly accelerates the synthesis of reversan analogues. Ethyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate (4a ) reacts with primary amines (6a–h ) under silica gel mediation at 100°C for 15 minutes, yielding amides (5a–h ) with 75–89% efficiency.
Optimized Parameters :
Comparative Analysis of Heating Methods
Conventional thermal heating requires 6–12 hours for cyclocondensation, whereas microwave methods complete reactions in 2–15 minutes. The table below contrasts key metrics:
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 2–15 min | 6–12 h |
| Yield | 80–92% | 45–65% |
| Energy Consumption | 0.8–1.2 kWh | 3.5–4.2 kWh |
| Scalability | Gram-scale | Limited to mg-scale |
Catalytic Systems and Green Chemistry
NaF–Al₂O₃ as a Heterogeneous Catalyst
The NaF–Al₂O₃ system (3:5 w/w) enables solvent-free reactions by activating the carbonyl groups of chalcones. This catalyst is recyclable for up to five cycles with <8% activity loss.
Mechanistic Role :
Solvent-Free vs. Solvent-Based Protocols
Solvent-free conditions improve atom economy (92–95%) compared to DMF-based methods (78–82%). Ethyl acetate extraction achieves 99% purity without chromatography.
Structural Characterization and Quality Control
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar pyrazolo[1,5-a]pyrimidine core with dihedral angles of 12.3° between phenyl rings.
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
| Reagent | Cost per kg (USD) | Source |
|---|---|---|
| Chalcone (2a ) | 120–150 | Sigma-Aldrich |
| Aminoester (1 ) | 90–110 | TCI Chemicals |
| NaF–Al₂O₃ | 25–40 | Custom synthesis |
Chemical Reactions Analysis
5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may act on signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
5,7-Difluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylate: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxylate: This derivative contains heteroaryl groups, which can significantly alter its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and development in various fields .
Biological Activity
5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (CAS No. 895764-31-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into its synthesis, biological evaluations, and therapeutic potential.
- Molecular Formula : C21H17N3O2
- Molecular Weight : 343.38 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactive properties.
Kinase Inhibition
One of the primary biological activities of this compound is its role as a selective inhibitor of various kinases, particularly Pim-1 and Flt-3. Research has demonstrated that this compound exhibits potent inhibitory effects on these kinases, which are implicated in cancer progression and cell survival pathways.
- Selectivity Profile : In a study evaluating kinase inhibition, the compound showed over 98% inhibition of Pim-1 at a concentration of 1 μM, indicating strong selectivity against other oncogenic kinases. The selectivity score (S(50)) was calculated to be 0.14, reflecting its potential as a targeted therapeutic agent .
Anticancer Activity
The anticancer properties of this compound have been highlighted in various studies. For instance:
- Cell-Based Assays : In assays measuring the phosphorylation of BAD protein (a key regulator in apoptosis), compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold demonstrated significant inhibitory effects at submicromolar concentrations .
- Clonogenic Survival Assays : The compound inhibited colony formation in cancer cell lines, suggesting that it can effectively reduce cell proliferation by targeting the Pim-1 pathway .
Study on Pim-1 Inhibition
In a lead optimization study aimed at developing potent Pim-1 inhibitors, several derivatives of pyrazolo[1,5-a]pyrimidine were synthesized and evaluated. Among them, compound 11b was identified as a highly selective inhibitor with notable potency against both Pim-1 and Flt-3 kinases. The study reported:
| Compound | Kinase Target | % Inhibition at 1 μM |
|---|---|---|
| 11b | Pim-1 | >98% |
| 11b | Flt-3 | 95% |
| 11b | TRKC | 96% |
This data underscores the potential of this compound in developing therapies for malignancies associated with abnormal kinase activity .
Research Findings
Recent research has focused on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine compounds. The findings suggest that modifications to the core structure can enhance selectivity and potency against specific kinases while maintaining a favorable safety profile:
Q & A
Q. What are the standard synthetic routes for preparing 5,7-diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester?
The compound can be synthesized via cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, reacting ethyl 2-ethoxymethylidene-3-oxo-3-phenylpropionate with 5-amino-3-phenylpyrazole in polar aprotic solvents (e.g., DMF) under reflux conditions yields the pyrazolo[1,5-a]pyrimidine core. Nucleophilic substitution or oxidation steps may follow to introduce substituents . Key reagents include sodium hydride for deprotonation and potassium permanganate for selective oxidation of intermediates .
Q. How can the structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of:
- NMR spectroscopy : H and C NMR to verify substituent positions (e.g., phenyl groups at C5/C7) and ester functionality .
- HRMS : High-resolution mass spectrometry to validate molecular weight (e.g., calculated vs. observed [M+H] peaks) .
- X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated in studies of analogous pyrazolo[1,5-a]pyrimidines .
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Conduct reactions in a fume hood due to potential release of volatile byproducts (e.g., ethyl acetate during esterification).
- Dispose of waste via certified hazardous waste services, as recommended for pyrazolo[1,5-a]pyrimidine derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., phenyl vs. methyl groups) influence the compound’s reactivity?
Substituents at C5/C7 dictate electronic and steric properties. For example:
- Phenyl groups enhance π-stacking interactions, improving crystallinity but may reduce solubility in polar solvents.
- Electron-withdrawing groups (e.g., cyano) at C3 increase electrophilicity, facilitating nucleophilic attacks on the ester moiety. Comparative studies with methyl or amino analogs reveal divergent reactivity in cross-coupling reactions .
Q. What methodological challenges arise in functionalizing the pyrazolo[1,5-a]pyrimidine core at position 7?
Functionalization at C7 often requires:
- Directed lithiation : Using LDA (lithium diisopropylamide) to generate a reactive site for electrophilic quenching (e.g., alkyl halides).
- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids, though steric hindrance from C5/C7 substituents may reduce yields. Optimization of catalyst systems (e.g., Pd(PPh)/SPhos) is critical .
Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Dose-response assays : Establish IC values across multiple cell lines to differentiate target-specific effects from general toxicity.
- Molecular docking : Compare binding modes with structurally related compounds (e.g., trifluoromethyl-substituted analogs) to identify key pharmacophores .
- Metabolic stability studies : Assess degradation pathways (e.g., ester hydrolysis) that may alter activity in vivo .
Q. What strategies improve purity during large-scale synthesis?
- Recrystallization : Use solvent mixtures (e.g., ethyl acetate/hexane) to remove byproducts like unreacted phenylboronic acids.
- Column chromatography : Optimize mobile phases (e.g., gradient elution with DCM/MeOH) for challenging separations of regioisomers .
- HPLC monitoring : Employ C18 columns with UV detection (λ = 254 nm) to track reaction progress .
Data Contradiction Analysis
Q. Why do some studies report divergent yields for similar synthetic routes?
Discrepancies often stem from:
- Solvent purity : Trace water in DMF can hydrolyze intermediates, reducing yields. Anhydrous conditions with molecular sieves improve consistency .
- Catalyst aging : Pd catalysts degrade over time; fresh batches or stabilizing ligands (e.g., XPhos) enhance reproducibility .
- Substituent compatibility : Bulkier groups (e.g., 2,4,6-trimethoxybenzyl) may sterically hinder cyclization, necessitating higher temperatures or prolonged reaction times .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
